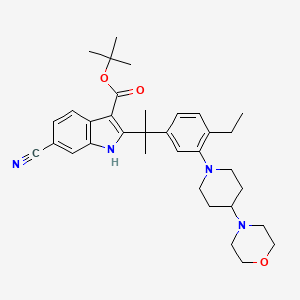
Alectinib intermediate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alectinib intermediate is a crucial compound in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase inhibitor. Alectinib is primarily used in the treatment of non-small cell lung cancer that expresses the anaplastic lymphoma kinase-EML4 fusion protein, which promotes the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Alectinib intermediate involves several steps:
Borating Reaction: 6-bromo-7-methoxy-3,4-dihydro-2-naphthalenone is reacted with n-butyl lithium and an organic boron reagent to form 7-methoxy-3,4-dihydro-2-naphthalenone-6-boric acid.
Catalytic Coupling: The boric acid derivative is then coupled with bromoethane.
Hydrolysis: The resulting compound undergoes hydrolysis in hydrobromic acid aqueous solution.
Trifluoromethanesulfonic Acid Esterification: The hydrolyzed product is esterified with trifluoromethanesulfonic anhydride.
Substitution Reaction: The esterified product is reacted with 4-(4-piperidyl)morpholine.
Dimethylation: Finally, the compound undergoes dimethylation with iodomethane to yield the this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and environmentally friendly, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Alectinib intermediate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the intermediate.
Substitution: The intermediate undergoes substitution reactions, particularly with nucleophiles, to form various products.
Common reagents used in these reactions include n-butyl lithium, hydrobromic acid, trifluoromethanesulfonic anhydride, and iodomethane . The major products formed from these reactions are derivatives of the original intermediate, which can be further processed to synthesize Alectinib .
Wissenschaftliche Forschungsanwendungen
Alectinib intermediate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of Alectinib and other related compounds.
Biology: The intermediate is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Alectinib.
Wirkmechanismus
Alectinib intermediate itself does not have a direct mechanism of action, but it is a precursor to Alectinib. Alectinib selectively inhibits the activity of anaplastic lymphoma kinase tyrosine kinase. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling proteins such as STAT3 and AKT, leading to reduced tumor cell viability .
Vergleich Mit ähnlichen Verbindungen
Alectinib intermediate can be compared with intermediates of other anaplastic lymphoma kinase inhibitors such as Crizotinib, Ceritinib, and Brigatinib. While all these intermediates are used in the synthesis of their respective drugs, this compound is unique due to its specific synthetic route and the resulting high selectivity and potency of Alectinib .
Similar Compounds
Crizotinib Intermediate: Used in the synthesis of Crizotinib, a first-generation anaplastic lymphoma kinase inhibitor.
Ceritinib Intermediate: Used in the synthesis of Ceritinib, another second-generation anaplastic lymphoma kinase inhibitor.
Brigatinib Intermediate: Used in the synthesis of Brigatinib, a third-generation anaplastic lymphoma kinase inhibitor
Eigenschaften
Molekularformel |
C34H44N4O3 |
|---|---|
Molekulargewicht |
556.7 g/mol |
IUPAC-Name |
tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C34H44N4O3/c1-7-24-9-10-25(21-29(24)38-14-12-26(13-15-38)37-16-18-40-19-17-37)34(5,6)31-30(32(39)41-33(2,3)4)27-11-8-23(22-35)20-28(27)36-31/h8-11,20-21,26,36H,7,12-19H2,1-6H3 |
InChI-Schlüssel |
ULNYFVQKXJYKEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C2=C(C3=C(N2)C=C(C=C3)C#N)C(=O)OC(C)(C)C)N4CCC(CC4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
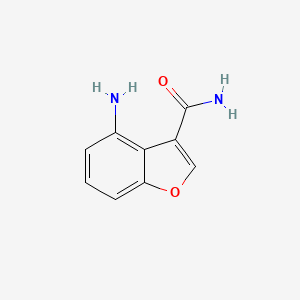
![Ethyl 3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12867416.png)
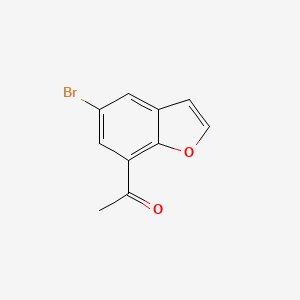
![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
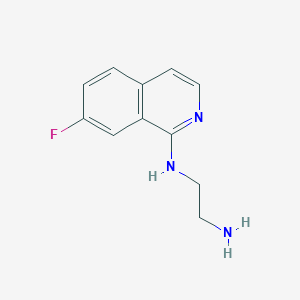

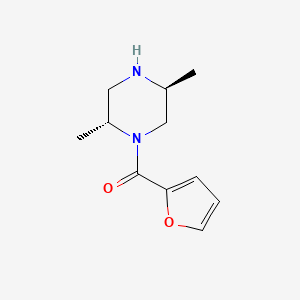
![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
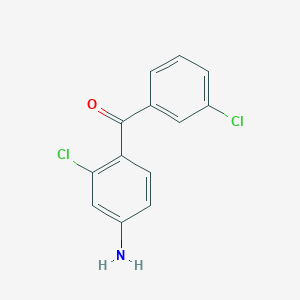

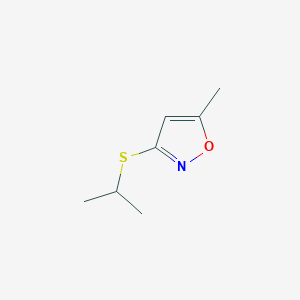
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
